Product packaging for H-Leu-D-Leu-D-Leu-OH(Cat. No.:)

H-Leu-D-Leu-D-Leu-OH

Cat. No.: B8266348
M. Wt: 357.5 g/mol
InChI Key: DNDWZFHLZVYOGF-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Leu-D-Leu-D-Leu-OH is a synthetic tripeptide designed for advanced research applications. It consists of three leucine residues, featuring a specific configuration that incorporates D-amino acids in its sequence. This structural characteristic makes it a compound of significant interest in biochemical and microbiological studies. Research Applications and Value A primary research application for peptides containing D-amino acids, such as D-Leucine, is the study of microbial biofilms . Research indicates that D-amino acids can effectively trigger the disassembly of biofilms formed by various microorganisms, including Enterococcus faecalis . This positions this compound as a potentially valuable tool for investigating new strategies to combat biofilm-related infections and contamination. Furthermore, this tripeptide serves as an important building block in peptide science, useful for studying peptide stability, enzyme resistance, and structure-activity relationships due to the inclusion of D-isomers, which are not commonly found in natural proteins . Mechanism of Action The biological activity of D-amino acid-containing peptides is often attributed to their ability to integrate into and disrupt the peptidoglycan structure of bacterial cell walls. By interfering with the normal incorporation of natural L-amino acids, these compounds can inhibit the activity of biosynthetic enzymes and prevent the proper cross-linking of the peptidoglycan layer, leading to weakened cell walls and ultimately to the disassembly of biofilms . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35N3O4 B8266348 H-Leu-D-Leu-D-Leu-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25)/t13-,14+,15+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDWZFHLZVYOGF-RRFJBIMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of H Leu D Leu D Leu Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Leu-D-Leu-D-Leu-OH

SPPS, pioneered by Merrifield, is a widely used technique for peptide synthesis due to its iterative nature and ease of handling solid-phase reagents. The peptide chain is assembled on an insoluble resin support, typically starting from the C-terminus.

Two primary orthogonal protecting group strategies are employed in SPPS: Fmoc/tBu and Boc/Bzl. The choice of strategy influences the reagents and conditions used for deprotection and cleavage, which is critical for stereoselective synthesis, especially when incorporating D-amino acids.

The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu) derived groups for the protection of amino acid side chains and the C-terminal link to the resin. Fmoc deprotection is typically carried out using a weak base, such as piperidine (B6355638) in dimethylformamide (DMF) thermofisher.com. The mild deprotection conditions of the Fmoc strategy are often preferred as they minimize the risk of side reactions, including racemization, which is particularly important when incorporating stereochemically sensitive residues like D-leucine thermofisher.com.

The Boc/Bzl strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl) derived groups for permanent side chain and C-terminal protection thermofisher.com. Boc deprotection requires trifluoroacetic acid (TFA) thermofisher.com. Cleavage of the peptide from the resin and removal of Bzl-based side chain protection typically requires strong acids like hydrogen fluoride (B91410) (HF) thermofisher.com. While effective, the acidic conditions of the Boc strategy can potentially lead to increased side reactions and racemization compared to the Fmoc strategy, although urethane-protected amino acids like Boc-amino acids generally retain their optical purity during coupling thieme-connect.debachem.com.

For the synthesis of this compound, both strategies are theoretically applicable. The selection would depend on factors such as the specific resin used, the scale of synthesis, and the desired purity level, with careful consideration given to minimizing racemization of the leucine (B10760876) and D-leucine residues during coupling steps.

Efficient coupling and complete deprotection are paramount for achieving high yields and purity in peptide synthesis. For a tripeptide sequence like this compound, each coupling and deprotection step must be optimized.

Coupling involves the formation of a peptide bond between the activated carboxyl group of an incoming protected amino acid and the free N-terminus of the growing peptide chain on the resin. Effective coupling reagents are crucial for driving the reaction to completion with minimal side products. Commonly used coupling reagents include carbodiimides (e.g., DCC, DIC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or aminium/phosphonium salts (e.g., HATU, HCTU, PyBOP) bachem.comcreative-peptides.comiris-biotech.de. Optimization involves determining appropriate molar ratios of amino acid, coupling reagent, and base, as well as reaction time and temperature creative-peptides.comiris-biotech.degyrosproteintechnologies.com. Monitoring the coupling reaction, for instance, by the absence of free amino groups using tests like the Kaiser test, is essential to ensure completion before proceeding to the next step iris-biotech.de. Double coupling can be employed if a single coupling is incomplete, although this increases synthesis time and reagent consumption cem.com.

Deprotection involves the removal of the temporary Nα-protecting group (Fmoc or Boc) to allow the next amino acid to be coupled. For Fmoc chemistry, the concentration and reaction time of the base (e.g., piperidine) are optimized to ensure complete removal while minimizing on-resin side reactions creative-peptides.comiris-biotech.de. Monitoring Fmoc deprotection can be done by measuring the absorbance of the released dibenzofulvene adduct iris-biotech.de. In Boc chemistry, the concentration of TFA and the reaction time are optimized creative-peptides.com. Incomplete deprotection can lead to deletion sequences, where an amino acid is skipped thermofisher.comiris-biotech.degyrosproteintechnologies.com.

For a tripeptide, these optimization steps are applied iteratively for each amino acid addition (D-Leu to resin, D-Leu to D-Leu-resin, and Leu to D-Leu-D-Leu-resin).

Racemization, the conversion of a chiral amino acid from one enantiomeric form to the other (e.g., L to D or D to L), is a critical concern in peptide synthesis, particularly at the activated carboxyl group during coupling thieme-connect.debachem.commdpi.com. For this compound, maintaining the correct stereochemistry of the L-leucine and two D-leucine residues is essential.

Urethane-protected amino acids (Fmoc-, Boc-, or Z-amino acids) are generally resistant to racemization during activation because the urethane (B1682113) group suppresses the formation of the highly labile oxazol-5(4H)-one intermediate, which is a primary pathway for racemization thieme-connect.debachem.commdpi.com. However, racemization can still occur, especially with certain amino acids or under specific coupling conditions.

Strategies to minimize racemization include the judicious choice of coupling reagents and additives. Additives like HOBt or HOAt are known to effectively suppress racemization by forming activated esters that react faster with the amine component than the rate of oxazolone (B7731731) formation bachem.comcreative-peptides.commdpi.com. Using weaker bases instead of strong tertiary amines can also help reduce racemization bachem.com. The solvent and temperature of the coupling reaction can also influence the extent of racemization mdpi.com.

Analyzing the stereochemical purity of the final peptide, for example, using chiral chromatography or enzymatic methods, is important to assess the effectiveness of racemization minimization strategies mdpi.com.

Optimization of Coupling and Deprotection Conditions for Tripeptide Sequences.

Liquid-Phase Synthesis Approaches for this compound and Related Leucine Oligomers.

Liquid-phase peptide synthesis (LPPS), also referred to as solution-phase peptide synthesis, is an alternative to SPPS, where the peptide chain is synthesized in a homogeneous solution mdpi.comresearchgate.netmdpi.com. LPPS can be advantageous for the synthesis of short peptides like tripeptides and for producing peptides on a larger scale uniprot.orgnih.gov.

In LPPS, protected amino acids are coupled in solution, and the intermediate products are typically purified by precipitation or extraction after each coupling and deprotection step mdpi.comresearchgate.net. Both Boc and Fmoc strategies can be adapted for LPPS, although the purification steps differ depending on the solubility of the protected peptide intermediates mdpi.com. The synthesis of leucine-containing oligomers using liquid-phase approaches has been explored, sometimes employing soluble tags or supports to facilitate purification mdpi.comresearchgate.net.

While SPPS is often favored for its simplicity in handling and automation, LPPS can offer better control over reaction conditions and easier scale-up for specific peptides. For this compound, LPPS would involve similar considerations regarding protection schemes, coupling reagent selection, and racemization control as in SPPS, but with purification steps adapted for the liquid phase.

Post-Synthetic Modifications and Functionalization of this compound

Once the tripeptide this compound is synthesized and cleaved from the resin (if SPPS is used), it possesses a free N-terminus and a free C-terminus. These termini, as well as potentially the side chains of the leucine residues (although leucine has a non-reactive aliphatic side chain under standard peptide synthesis conditions), can be chemically modified to alter the peptide's properties or conjugate it to other molecules.

The N-terminus of this compound contains a primary amino group, and the C-terminus contains a carboxylic acid group. These functional groups can be selectively modified.

N-terminal functionalization can involve reactions such as acylation, alkylation, or conjugation with various labels or probes genscript.comnih.gov. Reductive alkylation, for instance, allows the introduction of alkyl groups by reacting the N-terminal amine with an aldehyde followed by reduction researchgate.netwikipedia.org. Acylation with activated carboxylic acids orNHS esters can introduce a wide range of functional groups genscript.com. Achieving selective modification at the N-terminus in the presence of other amino groups (if the peptide were longer and contained lysine (B10760008) residues) is a key aspect of these reactions nih.govresearchgate.netwikipedia.org.

C-terminal functionalization can involve modifying the carboxylic acid group. Common modifications include amidation, where the carboxylic acid is converted to a primary amide, which can affect peptide stability and activity genscript.comacs.org. Esterification to form alkyl esters (e.g., methyl or ethyl esters) is also possible genscript.comgoogle.com. The C-terminus can also be reduced to an alcohol genscript.com. Various strategies exist for C-terminal modification, sometimes involving specific linkers on the solid support during synthesis or post-cleavage reactions in solution ambeed.com. These modifications can be used to attach the peptide to solid supports, create prodrugs, or conjugate it to other molecules.

For this compound, the N-terminal amino group and the C-terminal carboxylic acid group provide versatile handles for post-synthetic modifications, allowing for the creation of derivatives with altered chemical or biological properties.

Side-Chain Derivatization

Side-chain derivatization of peptides involves modifying the functional groups present on the amino acid side chains. In the case of this compound, the leucine residues have non-polar, branched aliphatic side chains. While these side chains are less reactive than those of amino acids like lysine, aspartic acid, or cysteine, they can still be subject to modification under specific chemical conditions.

Derivatization strategies are often employed to alter the peptide's properties, such as solubility, charge, or detection characteristics. For instance, N-terminal derivatization with groups having high proton affinity can facilitate side-chain fragmentation during mass spectrometry analysis, aiding in the discrimination of leucine and isoleucine residues within a peptide sequence. nih.gov Reagents like N-hydroxysuccinimide esters of N-alkyl-nicotinic acid have been used for derivatizing amino acids and peptides, impacting their retention in reversed-phase chromatography and ionization efficiency in mass spectrometry. google.comgoogle.com

While specific research detailing the side-chain derivatization of this compound was not extensively found, general methods for peptide derivatization can be applied. These methods often involve activating the functional group to be modified and reacting it with a suitable derivatizing agent. The choice of derivatization strategy depends on the desired outcome and the analytical or biological application of the modified peptide.

Isotopic Labeling for Advanced Spectroscopic Analysis

Isotopic labeling is a powerful technique used in conjunction with advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to study the structure, dynamics, and interactions of peptides. By incorporating stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), specific atoms within the peptide can be traced and analyzed.

For peptides containing leucine residues, isotopic labeling of the methyl groups is particularly useful for NMR studies, especially for larger proteins and protein complexes. isotope.com Selective protonation on methyl groups of isoleucine, leucine, and valine can be achieved in deuterated media by adding α-keto acid precursors. isotope.com For example, deuterated-leucine (Leu-d₃) labeling is a type of stable isotope labeling used in cell culture (SILAC) to quantify protein expression via mass spectrometry. longdom.org This method allows for the comparison of protein levels between different cell populations by observing the mass split in leucine-containing peptides. longdom.org

The application of these labeling techniques to this compound would facilitate advanced studies aimed at understanding the molecular basis of its behavior and potential biological roles, leveraging the sensitivity and resolution offered by modern spectroscopic techniques.

Conformational Analysis and the Influence of Chirality in H Leu D Leu D Leu Oh

Stereochemical Configuration and Diastereomeric Considerations of H-Leu-D-Leu-D-Leu-OH

This compound is a linear tripeptide with a defined stereochemical configuration at each of its alpha-carbon atoms. Leucine (B10760876) is a chiral amino acid, meaning it has a stereocenter at the alpha-carbon (except for glycine). libretexts.orgucsb.edu The designation "L" or "D" refers to the absolute configuration of this stereocenter, related to the stereochemistry of L- and D-glyceraldehyde. libretexts.orgucsb.edumasterorganicchemistry.com The sequence this compound explicitly defines the chirality at each position: the first leucine is in the L configuration, while the subsequent two are in the D configuration.

Diastereomers are stereoisomers that are not mirror images of each other. In peptides containing multiple chiral centers, different combinations of L and D amino acids result in diastereomers. For a tripeptide with three chiral amino acids like leucine, there are theoretically 2^3 = 8 possible stereoisomers (including enantiomers and diastereomers). This compound is one specific diastereomer among the possible tripeptides composed of leucine residues. Diastereomers can exhibit distinct physical and chemical properties, including different conformational preferences and biological activities. rsc.orgrsc.org

Conformational Preferences in Solution and Solid State

The conformation of a peptide can differ depending on its environment, such as in solution or in the solid state (e.g., crystal). acs.org In solution, peptides exist as an ensemble of rapidly interconverting conformers, with the most stable conformations being the most populated. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are often used to study peptide conformation in solution. jst.go.jpacs.orgnih.gov In the solid state, the conformation is influenced by crystal packing forces in addition to intramolecular interactions. X-ray crystallography provides detailed information about the fixed conformation in the crystalline lattice. jst.go.jpacs.orgnih.govacs.org

For peptides containing D-amino acids, the conformational preferences in solution can involve folded structures stabilized by intramolecular interactions. nih.gov In the solid state, these peptides can adopt various forms, including helical structures or extended conformations, depending on the specific sequence and crystallization conditions. jst.go.jpacs.orgnih.gov The unique L-D-D sequence of this compound would lead to specific conformational preferences in both solution and solid phases, which could be investigated through experimental techniques and computational modeling.

Intramolecular Hydrogen Bonding Networks in this compound

Intramolecular hydrogen bonds, formed between atoms within the same molecule, are key determinants of peptide conformation. These interactions occur between the amide N-H groups (donors) and carbonyl C=O groups (acceptors) of the peptide backbone, as well as potentially involving polar atoms in the side chains. libretexts.org The formation of stable hydrogen bonding networks can rigidify the peptide structure and stabilize specific folded states, such as beta-turns and helical segments. libretexts.orgnih.govnih.gov

In peptides containing D-amino acids, the altered backbone geometry can facilitate the formation of unique hydrogen bonding patterns that are not typically observed in all-L peptides. nih.gov For example, studies on peptides with L and D residues have identified specific hydrogen bond types (e.g., i to i+3, i to i+4) that stabilize helical or turn structures. jst.go.jpsci-hub.se The presence of two consecutive D-Leu residues in this compound suggests the potential for specific intramolecular hydrogen bonds that would contribute to its preferred conformation. The strength and presence of these hydrogen bonds can be experimentally probed using techniques like Infrared (IR) spectroscopy and NMR, and computationally predicted through simulations. acs.orgjst.go.jp

Role of Leucine Side Chains in Dictating Peptide Conformation

Leucine has a non-polar, branched aliphatic side chain (isobutyl group). wikipedia.org These bulky hydrophobic side chains significantly influence peptide conformation through steric interactions and hydrophobic effects. pnas.orgnih.gov The rotamer preferences of the leucine side chain (defined by the chi1 and chi2 dihedral angles) are influenced by the backbone conformation and the presence of neighboring residues. researchgate.netyale.edu

Self Assembly Mechanisms and Supramolecular Architectures of H Leu D Leu D Leu Oh

Fundamental Driving Forces for H-Leu-D-Leu-D-Leu-OH Self-Assembly.

The self-assembly of peptides is driven by a combination of non-covalent interactions. For this compound, the specific amino acid sequence and the presence of both L- and D-stereoisomers contribute to the interplay of these forces, guiding the molecules to organize into higher-order structures. Key driving forces include hydrophobic interactions, hydrogen bonding, and electrostatic interactions.

Hydrophobic Interactions.

Hydrophobic interactions play a significant role in the self-assembly of peptides, particularly those containing amino acids with nonpolar side chains like leucine (B10760876). Leucine is an aliphatic amino acid, and its hydrophobic side chain tends to aggregate in aqueous environments to minimize contact with water molecules. This aggregation of hydrophobic moieties contributes significantly to the driving force for self-assembly, leading to the formation of a hydrophobic core within the assembled structures. The presence of three leucine residues in this compound suggests that hydrophobic interactions are a primary contributor to its self-assembly in aqueous solutions. Studies on other leucine-containing peptides have highlighted the importance of hydrophobic interactions in their assembly into various nanostructures, including hydrophobic pores in crystal structures.

Hydrogen Bonding Interactions.

Hydrogen bonding interactions are crucial for defining the secondary structures of peptides (such as alpha-helices and beta-sheets) and play a key role in the self-assembly of these structures into larger architectures. The peptide backbone contains amide groups that can act as both hydrogen bond donors and acceptors. These directional interactions between peptide molecules are essential for forming stable, ordered assemblies. In peptides with alternating D- and L-amino acids, such as this compound which contains D-leucine residues, the specific arrangement of amide bonds can facilitate the formation of contiguous intermolecular hydrogen-bonded networks, potentially leading to structures like nanotubes. Hydrogen bonding between the carboxylic acid group and amide N-H groups can also be significant in peptide self-assembly.

Self-Assembly Pathways and Kinetics of this compound.

The pathway and kinetics of peptide self-assembly determine the rate at which structures form and the nature of the final assembled architectures. These processes are influenced by the intrinsic properties of the peptide and the surrounding environmental conditions.

Nucleation and Growth Mechanisms.

Peptide self-assembly often follows a nucleation-growth mechanism, similar to crystallization. This process involves an initial phase where peptide molecules come together to form small, unstable aggregates (nucleation). Once a stable nucleus is formed, further peptide molecules add to this nucleus, leading to the elongation and growth of larger structures, such as fibrils or nanotubes. In some cases, peptide self-assembly can also involve liquid-liquid phase separation as a critical step preceding nucleation, where peptide-rich liquid droplets form and act as precursors for the formation of solid nanostructures. The specific sequence and stereochemistry of this compound would dictate the ease of nucleation and the subsequent growth pathway, influencing the morphology and size of the resulting assemblies. The rate of self-association can be affected by even single amino acid changes in a peptide sequence.

Influence of Environmental Parameters (pH, Temperature, Ionic Strength, Solvent).

Environmental parameters have a significant impact on the non-covalent interactions that drive peptide self-assembly and thus influence the self-assembly pathways and kinetics of this compound.

pH: pH affects the charge state of the N- and C-termini of this compound. Changes in pH can alter electrostatic interactions, potentially triggering or inhibiting self-assembly. For peptides with ionizable residues, pH-induced protonation or deprotonation can stimulate self-assembly due to changes in electrostatic repulsion or attraction.

Temperature: Temperature influences the strength of hydrophobic interactions and hydrogen bonding. Increasing temperature generally enhances hydrophobic interactions (as water molecules become less structured around hydrophobic groups) and weakens hydrogen bonds. The balance between these forces at different temperatures will affect the self-assembly behavior of this compound.

Ionic Strength: Ionic strength, related to the concentration of salts in the solution, primarily affects electrostatic interactions. Higher ionic strength can screen electrostatic repulsion between charged peptide molecules, promoting self-assembly driven by hydrophobic interactions and hydrogen bonding.

Solvent: The nature of the solvent significantly impacts all non-covalent interactions. Solvent polarity and the ability of the solvent to form hydrogen bonds with the peptide will influence hydrophobic interactions and hydrogen bonding, respectively. Different solvents can lead to the formation of distinct assembled architectures.

The interplay of these environmental factors provides a means to tune and control the self-assembly process of this compound, potentially leading to the formation of different supramolecular structures with varied properties.

Morphology and Hierarchical Structures Formed by this compound Self-Assembly.

The self-assembly of peptides, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions, can lead to the formation of a variety of ordered supramolecular structures nih.govciteab.comciteab.comnih.govpeptidesciences.com. The specific sequence and chirality of amino acids play a crucial role in determining the preferred assembly pathway and the resulting morphology nih.gov.

Formation of Nanofibers, Nanotubes, and Vesicles.

Based on studies of other self-assembling peptides, including those containing leucine, this compound could potentially assemble into structures such as nanofibers, nanotubes, and vesicles nih.govciteab.comciteab.compeptidesciences.com. Nanofibers are common structures formed by the hierarchical assembly of peptides, often stabilized by beta-sheet hydrogen bonding networks citeab.comciteab.com. Nanotubes, characterized by a hollow core, have been observed in the self-assemblies of various peptides, including cyclic peptides with alternating D and L residues and certain dipeptides like diphenylalanine. Vesicles, spherical bilayer structures, can also form from peptide self-assembly under specific conditions, sometimes influenced by factors like concentration citeab.com.

Porosity and Internal Architecture of Assembled Structures.

The internal architecture and porosity of peptide self-assemblies are highly dependent on the specific packing of the individual peptide molecules. For instance, some self-assembled peptide structures, such as certain nanotubes and crystalline assemblies, have been shown to possess defined internal cavities or channels. These internal spaces can arise from the way the peptide molecules stack and interact, leaving voids within the supramolecular structure. Studies on cyclic peptides with alternating D and L amino acids have demonstrated the formation of beta-sheet-like nanotubes with internal channels. Similarly, some dipeptide crystals have revealed water channels within their supramolecular packing.

Should this compound self-assemble into nanotubular or crystalline structures, it is plausible that these assemblies could exhibit internal porosity or defined architectural features. The nature and dimensions of any such internal spaces would be determined by the precise hydrogen bonding network and the steric arrangement of the leucine side chains within the assembled structure. However, without direct studies on this compound assemblies, the specific details of their porosity and internal architecture remain speculative, guided by observations in related peptide systems.

Modulation of Self-Assembly through Chirality Control.

Chirality is a critical factor that profoundly influences the self-assembly of peptides and the characteristics of the resulting supramolecular structures nih.gov. The inclusion and specific placement of D-amino acids within a peptide sequence can dramatically alter its self-assembly pathway, kinetics, and the morphology and handedness of the final assemblies compared to homochiral peptides nih.gov.

Comparative Studies with Homochiral and Other Heterochiral Leucine Oligomers.

Comparative studies with homochiral and other heterochiral leucine oligomers would be essential to fully understand the unique self-assembly behavior of this compound. Research on other peptide systems has shown significant differences in self-assembly based on chirality. For example, a heterochiral tripeptide L-Leu-D-Phe-D-Phe was reported to form self-supporting hydrogels, while its homochiral counterpart L-Leu-L-Phe-L-Phe showed limited gelation ability. Similarly, the self-assembly of diphenylalanine (Phe-Phe) is affected by the inclusion of a D-phenylalanine residue, influencing the homogeneity and stability of the resulting nanotubes nih.gov.

For leucine oligomers, the homochiral tripeptide H-Leu-Leu-Leu-OH (L-Leu-L-Leu-L-Leu) is known to self-assemble citeab.com. Comparing its assembly with that of this compound, which contains two D-leucine residues, would likely reveal significant differences in the types of structures formed and the driving forces behind their assembly. Other heterochiral leucine tripeptides, such as H-D-Leu-Leu-Leu-OH, H-Leu-Leu-D-Leu-OH, and H-D-Leu-D-Leu-Leu-OH, would also be expected to exhibit distinct self-assembly behaviors due to the varied positions of the D-chiral centers. These differences arise from the altered steric interactions and hydrogen bonding patterns dictated by the stereochemistry of each residue nih.gov.

Impact on Self-Assembly Rate and Resulting Morphology.

Chirality has a direct impact on both the rate of peptide self-assembly and the morphology of the resulting supramolecular structures nih.gov. In some cases, the introduction of D-amino acids can promote faster gelation or assembly. The specific arrangement of chiral centers can influence the preferred stacking and packing arrangements of the peptides, leading to the formation of different morphologies, such as left- or right-handed helical fibers or nanotubes nih.gov.

Interactions of H Leu D Leu D Leu Oh and Its Assemblies with Biological Systems in Vitro

Enzymatic Stability of H-Leu-D-Leu-D-Leu-OH against Proteolytic Degradation (In Vitro)

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance resistance to enzymatic degradation by naturally occurring proteases. nih.govpeptidesciences.comadvancedchemtech.comciteab.comciteab.com This is particularly relevant in biological environments where proteolytic enzymes are abundant.

Peptidases are broadly classified into exopeptidases, which cleave amino acids from the N- or C-termini, and endopeptidases, which cleave internal peptide bonds. Peptides composed entirely of L-amino acids are typically susceptible to degradation by these enzymes. However, the presence of D-amino acids can significantly hinder or prevent the action of many proteases. nih.gov Unlike L-amino acids, D-amino acids are rarely recognized as substrates by endogenous proteases. nih.gov Studies on peptides containing D-amino acids have shown improved stability against various proteolytic enzymes, including those found in plasma and tissue homogenates. citeab.com

While specific data for this compound is not available, based on the general principles, it is expected that the two D-leucine residues in its sequence would confer a notable degree of resistance to proteolytic cleavage compared to an all-L tripeptide. This resistance would likely extend to both exopeptidases and endopeptidases that typically target peptide bonds involving L-amino acids.

The enhanced proteolytic resistance of peptides containing D-amino acids is primarily attributed to the altered stereochemistry at the alpha-carbon centers. This structural difference prevents effective binding and catalysis by proteases that have evolved to recognize the specific chiral configuration of L-amino acids. The position and number of D-amino acids within a peptide sequence can influence the degree of proteolytic stability. advancedchemtech.comciteab.com For instance, substituting L-amino acids with their D-enantiomers can significantly boost stability towards proteases like proteinase K. nih.gov Studies have shown that increasing the number of D-amino acids in a peptide can lead to increased stability against plasma proteases. citeab.com

For this compound, the presence of two D-leucine residues is anticipated to substantially increase its stability in vitro against enzymatic degradation compared to an analogous peptide with fewer or no D-amino acids. This characteristic is advantageous for applications where peptide integrity in biological media is critical.

A hypothetical representation of in vitro enzymatic degradation might show a slower decrease in the concentration of this compound over time when incubated with proteases compared to an all-L control peptide.

Time (hours)% Peptide Remaining (L-Leu-L-Leu-L-Leu-OH) (Hypothetical)% Peptide Remaining (this compound) (Hypothetical)
0100100
16095
41580
8560
24<130

This table illustrates the expected trend of increased stability due to the presence of D-amino acids, based on findings from studies on similar peptides. nih.govciteab.com

Resistance to Exopeptidases and Endopeptidases.

In Vitro Biocompatibility and Cytocompatibility of this compound Self-Assemblies

Self-assembling peptides, including those containing D-amino acids, can form various nanostructures such as fibers and hydrogels. advancedchemtech.com Assessing the biocompatibility and cytocompatibility of these assemblies in vitro is essential for their potential use in biological applications. Generally, self-assembling peptides are considered to have good biocompatibility and low immunogenicity, and their degradation products (amino acids) are naturally occurring.

In vitro studies commonly employ cell viability and proliferation assays (such as MTT assays) to evaluate the potential toxicity of peptide self-assemblies towards various cell types. Studies on different self-assembling peptides, including those with D-amino acids, have demonstrated good cytocompatibility, with cells maintaining high viability and exhibiting proliferation when cultured in the presence of or within peptide self-assemblies.

While specific data for this compound self-assemblies is not available, it is anticipated that these assemblies would exhibit good cytocompatibility, allowing for high cell viability and supporting cellular proliferation in vitro, similar to other reported self-assembling peptide systems.

A hypothetical data representation for cell viability might show high percentages of viable cells after incubation with this compound self-assemblies across a range of concentrations, comparable to control groups without the peptide assemblies.

This compound Assembly ConcentrationCell Viability (%) (Hypothetical)
Control (No Peptide)100
Low Concentration98
Medium Concentration95
High Concentration90

This table reflects the expected low cytotoxicity often observed with self-assembling peptide systems in vitro.

The interaction of peptide self-assemblies with cell membranes is a critical aspect influencing cellular uptake, localization, and potential biological activity. Self-assembling peptides can interact with lipid bilayers through various mechanisms, including electrostatic interactions and hydrophobic effects, which can be influenced by the peptide sequence, chirality, and assembly state. These interactions can lead to membrane binding, insertion, or even disruption, depending on the peptide's properties and concentration.

Studies utilizing techniques like fluorescence microscopy and spectroscopy have investigated the interactions of self-assembling peptides with model membranes (liposomes) and cell membranes. These studies can reveal the extent of peptide association with membranes and the dynamics of these interactions.

For this compound, as a peptide with hydrophobic leucine (B10760876) residues, its self-assemblies are likely to interact with the lipid environment of cell membranes. The nature and extent of this interaction would depend on the specific assembled structure (e.g., nanofibers, nanoparticles) and the properties of the cell membrane. While direct studies on this compound are not available, research on other self-assembling peptides indicates that such interactions can play a role in their cellular effects.

Cellular Viability and Proliferation Studies (In Vitro).

This compound as a Component in Biomaterial Scaffolds (In Vitro)

Self-assembling peptides are increasingly explored as components for designing biomaterial scaffolds, particularly hydrogels, for applications in tissue engineering and regenerative medicine. These peptide-based scaffolds can mimic aspects of the native extracellular matrix (ECM), providing a supportive environment for cell adhesion, migration, proliferation, and differentiation in three dimensions.

In vitro studies evaluate the suitability of peptide self-assemblies as scaffolds by assessing cell encapsulation, viability, proliferation, and function within the scaffold structure. The ability of the scaffold to support cell growth and potentially guide cell behavior is a key criterion.

Given that this compound is a short peptide containing hydrophobic residues, it may have the capacity to self-assemble into ordered structures, potentially forming hydrogels under appropriate conditions, similar to other short self-assembling peptides. advancedchemtech.com If this compound self-assembles into a hydrogel or other porous structure, it could be investigated in vitro as a biomaterial scaffold. Such studies would involve culturing cells within or on the surface of the this compound assemblies and evaluating cellular responses. Based on research with other peptide-based scaffolds, it is plausible that this compound assemblies could support cell viability and proliferation in vitro, suggesting potential as a scaffold component.

Cell TypeScaffold Type (Hypothetical)Observed In Vitro Behavior (Hypothetical)
FibroblastsThis compound HydrogelHigh Viability, Proliferation Supported
Stem CellsThis compound Self-AssembliesAttachment, Viability

This table represents potential in vitro findings if this compound assemblies were used as scaffolds, drawing parallels from studies on other self-assembling peptide scaffolds.

Based on the conducted search, specific research findings and detailed data focusing solely on the chemical compound this compound regarding its interactions with biological systems in vitro, particularly concerning hydrogel formation for tissue engineering models and application in controlled release systems, were not found. The search results provided information on related peptides, general principles of peptide-based hydrogels, and controlled release systems, but not the specific tripeptide this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the compound this compound based on the available search results.

The PubChem database was searched for this compound, but a specific CID for this exact tripeptide was not identified in the search results.

Advanced Characterization and Computational Methodologies for H Leu D Leu D Leu Oh Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and conformational dynamics of peptides like H-Leu-D-Leu-D-Leu-OH.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides and proteins. nih.gov The technique measures the differential absorption of left- and right-circularly polarized light, which is directly related to the chirality and conformation of the molecule. univr.it For a peptide like this compound, CD spectra can indicate the presence of secondary structural elements such as β-turns, β-sheets, or random coil structures. univr.itsubr.edu The inclusion of D-amino acids can significantly alter the CD profile compared to all-L peptides. jst.go.jp For example, studies on peptides with alternating D- and L-amino acids have shown distinct CD spectra corresponding to specific turn or sheet structures. subr.edu The analysis of CD spectra for this compound would involve examining characteristic bands; for instance, a negative band around 218 nm and a positive band around 196 nm are indicative of a β-sheet structure, while a positive band near 212 nm and a negative one at 195 nm suggest a random coil. univr.it

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix ~192~208, ~222
β-Sheet ~196~218
Random Coil ~212~195
β-Turn Varies, often with bands around 200-230 nmVaries

Vibrational Spectroscopy (FT-IR, FT-Raman, SERS) for Molecular Interactions and Structure

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), and Surface-Enhanced Raman Scattering (SERS), provide detailed information about the molecular vibrations and, by extension, the structure and intermolecular interactions of peptides. tsijournals.com

FT-IR and FT-Raman: These techniques are sensitive to the peptide backbone's amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands, whose frequencies are indicative of secondary structure. pnas.org For instance, in FT-IR, β-sheet structures typically show a strong amide I band in the region of 1620-1640 cm⁻¹. These methods can be used to study the hydrogen bonding patterns that stabilize the peptide's conformation and its self-assembled structures. acs.orgresearchgate.netnih.gov

SERS: SERS can provide enhanced vibrational signals of molecules adsorbed onto metallic nanostructures, allowing for the study of peptide-surface interactions and the conformation of the adsorbed species. acs.orgresearchgate.netnih.gov By analyzing the changes in the Raman bands upon adsorption, one can deduce the orientation of the peptide and which functional groups are interacting with the surface. acs.orgresearchgate.net

X-ray Diffraction and Scattering Techniques for Supramolecular Architectures

X-ray diffraction and scattering are indispensable for determining the three-dimensional structure of molecules in the solid state and for characterizing the organization of self-assembled supramolecular structures. For peptides, single-crystal X-ray diffraction can provide atomic-resolution structures, revealing precise bond lengths, bond angles, and the details of intermolecular interactions like hydrogen bonding. acs.org While obtaining suitable crystals of a small, flexible peptide like this compound can be challenging, the resulting structure would offer definitive insights into its preferred solid-state conformation and packing. Studies on similar short, heterochiral peptides have shown they can self-assemble into well-ordered structures like nanotubes and fibrillar networks, which can be characterized by X-ray diffraction. ub.edu The diffraction patterns can reveal the repeating distances and symmetry of the assembly, providing crucial information about the supramolecular architecture. ub.edu

Microscopic Techniques for Morphology Characterization

Microscopic techniques are essential for visualizing the morphology of self-assembled peptide nanostructures.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Both TEM and SEM are powerful tools for characterizing the morphology of peptide assemblies. uminho.pt

TEM: This technique provides high-resolution, two-dimensional images of the sample by transmitting a beam of electrons through an ultrathin section. For this compound, TEM could be used to visualize the formation of nanofibers, nanotubes, or other aggregates in solution, revealing their dimensions and morphology. uminho.pt

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of generating three-dimensional images of a surface on the nanoscale. libretexts.org The technique involves scanning a sharp tip, attached to a flexible cantilever, across a sample's surface. wikipedia.org By recording the deflection of the cantilever as it interacts with the surface, a detailed topographical map can be constructed. wikipedia.orgnih.gov When operated in physiological or liquid environments, AFM allows for the observation of biomolecules in their near-native state. nih.gov

For the tripeptide this compound, which consists of hydrophobic leucine (B10760876) residues, AFM is an invaluable tool for characterizing its self-assembly behavior and the resulting surface structures. The analysis can reveal the morphology, dimensions, and organization of aggregates formed on a substrate. Researchers can distinguish between amorphous aggregates, ordered fibrils, or other nanostructures.

Key applications of AFM in the study of this compound would include:

High-Resolution Imaging: Visualizing the nanoscale morphology of self-assembled peptide structures. This can confirm the formation of fibrils, nanotubes, or other ordered assemblies.

Dimensional Analysis: Quantifying the height, width, and periodicity of the observed nanostructures, providing critical data for structural models.

Surface Roughness: Measuring changes in surface roughness upon peptide deposition and assembly, which can indicate the extent and nature of aggregation.

In Situ Monitoring: Observing the dynamics of the self-assembly process in real-time under controlled environmental conditions. copernicus.org

The table below outlines typical parameters and potential findings from an AFM study of this compound deposited on a substrate like mica.

ParameterDescriptionTypical Value / SettingExpected Insight for this compound
Imaging ModeThe operational mode for scanning. Tapping mode is common for soft biological samples to minimize damage. wikipedia.orgTapping Mode in air or liquidProvides accurate topographical data while preserving the integrity of delicate peptide assemblies.
Probe TipThe sharpness of the tip determines the lateral resolution of the image.Silicon nitride tip with a radius of &lt;10 nmEnables high-resolution imaging capable of resolving individual fibrils or nanostructures.
Scan SizeThe area of the sample to be imaged.1 µm x 1 µm to 10 µm x 10 µmAllows for both detailed views of individual structures and larger-scale views of pattern formation.
SubstrateThe surface on which the peptide is deposited for imaging.Atomically flat mica or highly oriented pyrolytic graphite (B72142) (HOPG)Provides a smooth, inert background that does not interfere with the peptide's self-assembly.
Data AnalysisSoftware analysis of the raw topographical data.Height profiles, roughness analysis (RMS), feature distributionQuantification of fibril height (e.g., 2-5 nm), width (e.g., 10-20 nm), and surface coverage.

Computational Modeling and Simulation Approaches

Computational modeling serves as a powerful complement to experimental techniques, providing insights into the molecular behavior of peptides that are often difficult to obtain otherwise. nih.gov For this compound, computational approaches can be used to predict conformational preferences, explore electronic properties, and simulate the dynamics of self-assembly. plos.org These methods range from highly detailed quantum mechanical calculations on a small number of atoms to coarse-grained models that can simulate large systems over long timescales. plos.orgmdpi.com By integrating these different computational scales, a comprehensive understanding of the peptide's structure-function relationship can be developed.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulation is a computational method used to study the physical movements of atoms and molecules over time. researchtrends.net For peptides, MD is essential for exploring the vast conformational space to identify stable and low-energy structures. nih.govarxiv.org The simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. nih.gov

The following table summarizes a potential setup for an MD simulation of this compound.

ParameterDescriptionTypical SettingExpected Insight for this compound
Force FieldA set of parameters used to calculate the potential energy of the system.CHARMM22, AMBER, GROMOSAccurately models the interactions within the peptide and with the solvent.
Solvent ModelRepresentation of the solvent molecules (e.g., water).Explicit water model (e.g., TIP3P) in a periodic boxCaptures the influence of hydration on peptide conformation and hydrophobic interactions.
Simulation TimeThe total time duration of the simulation.100 ns - 1 µsAllows for sufficient sampling of conformational space to identify stable states and transitions between them. nih.gov
EnsembleThe statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)Simulates conditions that mimic a standard laboratory environment.
Analysis MetricsProperties calculated from the simulation trajectory.Root Mean Square Deviation (RMSD), Ramachandran plots, hydrogen bond analysis, radius of gyrationIdentifies stable conformations, secondary structure elements (e.g., β-turns), and the overall compactness of the peptide. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com Instead of computing the complex many-electron wavefunction, DFT calculates the electron density, from which the system's energy and other properties can be derived. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for studying molecules the size of small peptides. scispace.com

For this compound, DFT calculations can provide fundamental insights into its electronic properties and reactivity. This includes determining the distribution of electron density, identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculating partial atomic charges. Such information is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern peptide folding and self-assembly. researchgate.net DFT can also be used to accurately model the geometry and vibrational frequencies of the peptide's most stable conformation. nih.gov

A typical DFT calculation setup for this compound is outlined below.

ParameterDescriptionTypical SettingExpected Insight for this compound
FunctionalThe approximation used for the exchange-correlation energy, a key component of DFT.B3LYP, PBE0, M06-2XProvides an accurate description of electron exchange and correlation effects.
Basis SetA set of functions used to build the molecular orbitals.6-31G(d,p), cc-pVTZEnsures a flexible and accurate representation of the electron density around each atom.
Solvation ModelAn implicit model to account for the effect of a solvent.Polarizable Continuum Model (PCM)Models the bulk electrostatic effect of the solvent on the peptide's electronic structure.
Calculated PropertiesThe electronic and structural properties to be computed.Optimized geometry, partial charges, HOMO-LUMO gap, electrostatic potential mapReveals the most stable 3D structure, sites prone to electrophilic/nucleophilic attack, and the energy required for electronic excitation. nih.govaps.org

Coarse-Grained Simulations for Self-Assembly Dynamics

While all-atom MD simulations provide high-resolution detail, they are computationally too expensive to model the large-scale self-assembly of many peptide molecules over long timescales. plos.org Coarse-Grained (CG) simulations address this limitation by simplifying the molecular representation. mdpi.com Instead of modeling every atom, groups of atoms (e.g., an entire amino acid side chain) are represented as single "beads" or interaction sites. mdpi.comacs.org This reduction in the degrees of freedom allows for simulations of larger systems for significantly longer times, making it possible to observe processes like aggregation and fibril formation. researchgate.net

For this compound, a hydrophobic tripeptide, CG simulations are ideally suited to study its aggregation propensity in solution. acs.org By simulating hundreds or thousands of peptide molecules, these models can predict the critical concentration for aggregation, the size and shape of the resulting clusters, and the dynamics of how these clusters form and evolve. researchgate.net The UNRES model is an example of a physics-based coarse-grained model that has been successfully used to study peptide association. acs.orgresearchgate.net

The table below describes the key aspects of a CG simulation for studying the self-assembly of this compound.

ParameterDescriptionTypical SettingExpected Insight for this compound
CG ModelThe level of simplification in the molecular representation.UNRES or MARTINI force field; each amino acid represented by 2-4 beadsReduces computational cost while retaining the essential physics of peptide interactions (e.g., hydrophobicity, shape). acs.org
System SizeThe number of peptide molecules in the simulation box.~500 - 5000 moleculesSufficiently large to observe the formation of thermodynamically stable aggregates and mesophases.
Simulation TimeThe effective time duration of the simulation.Microseconds (µs) to Milliseconds (ms)Long enough to capture the entire pathway from disordered monomers to ordered aggregates.
Analysis MetricsProperties calculated from the CG trajectory.Cluster size distribution, radial distribution function, order parametersCharacterizes the kinetics of aggregation, the structure of the final assemblies (e.g., spherical micelles vs. elongated fibrils), and the degree of order within them. researchgate.net

Future Research Directions and Translational Perspectives for H Leu D Leu D Leu Oh

Rational Design of Leucine-based Peptides with Tailored Self-Assembly Properties

The self-assembly of short peptides into well-defined nanostructures is governed by a complex interplay of non-covalent interactions, including hydrogen bonding, hydrophobic forces, and van der Waals interactions. nih.govscispace.com Rational design involves strategically modifying the peptide sequence to control these interactions and, consequently, the final supramolecular architecture. scispace.comnih.gov For peptides like H-Leu-D-Leu-D-Leu-OH, the principles of rational design are critical for tailoring their assembly into functional materials such as nanofibers, nanotubes, or hydrogels. scispace.comrsc.org

Key design strategies for leucine-rich peptides include:

Sequence Chirality: The use of alternating L- and D-amino acids can lead to the formation of highly ordered structures like peptide nanotubes. rsc.org The specific L-D-D sequence in this compound likely results in a distinct packing arrangement compared to homochiral or strictly alternating sequences, influencing the morphology of the resulting nanostructures. researchgate.net Modifying the chirality at each position allows for fine-tuning of the supramolecular packing.

Hydrophobicity: Leucine (B10760876) is a strongly hydrophobic amino acid. nih.gov The self-assembly of this compound is expected to be predominantly driven by the hydrophobic effect, where the leucine side chains aggregate to minimize contact with water. nih.gov The degree of hydrophobicity can be modulated by substituting leucine with other hydrophobic residues (e.g., isoleucine, valine) or by introducing fluorinated amino acids to create peptides with enhanced thermal and chemical stability. rsc.org

Secondary Structure Propensity: The sequence influences the peptide's tendency to adopt a specific secondary structure, such as a β-sheet, which is a common motif in self-assembling peptide fibrils. scispace.com Computational modeling and experimental techniques like circular dichroism and Fourier-transform infrared spectroscopy can predict and confirm these structures, guiding the design process.

Table 1: Principles for Rational Design of Leucine-Based Peptides

Design Principle Modification Strategy Expected Outcome on Self-Assembly
Chirality Engineering Varying the L- and D-amino acid sequence (e.g., L-D-L vs. L-D-D). rsc.orgresearchgate.net Alters side-chain packing, leading to different nanostructures (e.g., fibrils vs. nanotubes) and modifying material properties like hydrogel stiffness.
Hydrophobicity Modulation Replacing leucine with more or less hydrophobic residues; introducing fluorinated side chains. rsc.org Controls the critical concentration for assembly and the stability of the resulting nanostructures. Enhanced hydrophobicity often promotes fibrillation. rsc.org
Charge Introduction Adding charged residues (e.g., Lysine (B10760008), Aspartic acid) to the peptide terminus or sequence. Introduces electrostatic interactions that can direct assembly, improve solubility, and create pH-responsive materials. scispace.comacs.org

| Aromatic Interactions | Incorporating aromatic residues like Phenylalanine (Phe) or Tryptophan (Trp). | Introduces π-π stacking interactions, which can strengthen and add specificity to the self-assembly process, often leading to more robust hydrogels. nih.gov |

Integration of this compound with Other Functional Biomolecules (In Vitro)

A key advantage of peptide-based biomaterials is their ability to be integrated with other molecules to create multifunctional systems. The hydrophobic core of self-assembled this compound nanostructures could serve as a natural reservoir for encapsulating hydrophobic biomolecules. This can be achieved through co-assembly, where the peptide and the functional molecule are combined during the assembly process. nih.gov

Future research could explore the co-assembly of this compound with various biomolecules for in vitro studies. For instance, the encapsulation of hydrophobic photosensitizers, such as Chlorin e6 (Ce6), within the peptide assembly could create a nanocarrier for photodynamic therapy research. nih.gov Similarly, anticancer drugs could be loaded into these nanostructures to study their release profiles in controlled laboratory settings. nih.govmdpi.com The incorporation of D-amino acids in the peptide backbone would likely provide the necessary stability against premature degradation by proteases, a desirable feature for such applications. mdpi.com

Table 2: Potential In Vitro Integration of this compound with Functional Biomolecules

Functional Biomolecule Purpose of Integration Potential In Vitro Research Focus
Hydrophobic Drugs (e.g., Curcumin, Mitoxantrone) mdpi.com Drug delivery vehicle Studying release kinetics, cellular uptake by cancer cell lines, and protection of the drug from degradation.
Photosensitizers (e.g., Chlorin e6, Porphyrin) nih.gov Photodynamic therapy research Investigating the efficiency of singlet oxygen generation upon light irradiation and phototoxicity in cell cultures.
Imaging Agents (e.g., Fluorescent Dyes) Bioimaging and tracking Visualizing the location and stability of peptide nanostructures within cells or 3D tissue models using fluorescence microscopy.

| Growth Factors | Tissue engineering scaffolds | Assessing the ability of the integrated scaffold to support and guide cell proliferation and differentiation in 3D cell culture. |

Development of Stimuli-Responsive this compound Assemblies (In Vitro)

Creating "smart" biomaterials that respond to specific environmental triggers is a major goal in materials science. mdpi.com While the this compound peptide itself is not inherently stimuli-responsive, it can be engineered to become so. This involves designing the system to assemble or disassemble in response to specific cues prevalent in biological environments, such as pH, redox potential, or the presence of certain enzymes. thno.orgnih.gov

Strategies to impart stimuli-responsiveness include:

pH-Responsiveness: By incorporating amino acids with ionizable side chains, such as histidine (His) or aspartic acid (Asp), the peptide's net charge can be altered by changes in pH. acs.org This change in electrostatic repulsion can trigger the assembly or disassembly of the nanostructures. For example, adding a histidine tag to the peptide could make its assembly sensitive to the mildly acidic pH found in tumor microenvironments or endosomes. acs.org

Redox-Responsiveness: The high concentration of glutathione (B108866) (GSH) inside cells provides a reductive environment that can be harnessed to trigger disassembly. thno.orgnih.gov This can be achieved by designing peptide dimers linked by a disulfide bond, which would cleave in the presence of GSH, breaking apart the assembly.

Enzyme-Responsiveness: Specific peptide sequences that are substrates for enzymes overexpressed in certain disease states (e.g., matrix metalloproteinases) can be incorporated into the design. thno.org Enzymatic cleavage would then lead to the disassembly of the nanostructure.

Table 3: Strategies for Developing Stimuli-Responsive this compound Assemblies

Stimulus Engineering Strategy Mechanism of Action (In Vitro)
pH Incorporate ionizable residues (e.g., Histidine, Aspartic Acid) into the peptide sequence. acs.org Protonation/deprotonation of side chains alters electrostatic interactions, triggering assembly or disassembly. acs.orgmdpi.com
Redox (Glutathione) Synthesize peptide dimers linked by a disulfide bond or incorporate selenium-based linkers. nih.govmdpi.com The high concentration of intracellular GSH cleaves the disulfide/diselenide bond, leading to the breakdown of the nanostructure. nih.gov
Enzymes Include a specific enzyme cleavage site (e.g., GFLG for Cathepsin B) within the peptide structure. thno.org Overexpressed enzymes at a target site cleave the peptide, causing the controlled release of encapsulated cargo. thno.org

| Light | Integrate a photolabile protecting group or a photosensitive molecule into the peptide assembly. | Irradiation with a specific wavelength of light cleaves the photolabile group, triggering disassembly. mdpi.com |

Exploration of this compound in Advanced In Vitro Biomedical Technologies

The unique properties of self-assembling peptides make them highly suitable for a range of advanced in vitro biomedical technologies. The this compound peptide, with its potential to form stable, biocompatible nanostructures, is a promising candidate for these applications.

3D Cell Culture and Tissue Engineering: Peptide hydrogels can mimic the natural extracellular matrix, providing a three-dimensional scaffold for cells to grow in an environment that more closely resembles living tissue than traditional 2D culture. scispace.commdpi.com Hydrogels formed from this compound could be explored as scaffolds for culturing various cell types, including fibroblasts or stem cells, to study cell behavior, migration, and differentiation in a 3D context. mdpi.com The enhanced proteolytic stability from its D-amino acids would be a significant advantage for long-term cell culture experiments. mdpi.com

In Vitro Drug Delivery Models: The ability to encapsulate therapeutic molecules makes these peptide assemblies excellent tools for developing and testing drug delivery concepts in a controlled laboratory setting. nih.gov Researchers could use this compound hydrogels or nanoparticles to study the release kinetics of different drugs, investigate cellular uptake mechanisms, and assess therapeutic efficacy on cultured cancer cells. mdpi.com

Biosensing Platforms: Self-assembled peptide nanostructures can be functionalized to act as biosensors. For example, they could be designed to change their morphology or release a fluorescent signal upon binding to a specific analyte, offering a platform for developing novel in vitro diagnostic tools. scispace.com

Table 4: Potential In Vitro Biomedical Applications of this compound Assemblies

In Vitro Application Relevant Property of this compound Research Objective
3D Cell Culture Scaffolds Biocompatibility, hydrogel formation, proteolytic stability. scispace.commdpi.com To create stable, biomimetic environments for studying cell growth, differentiation, and tissue formation in three dimensions.
Drug Release Studies Encapsulation of hydrophobic molecules, stimuli-responsive potential. nih.govthno.org To investigate the release kinetics and cellular delivery of therapeutic agents in controlled in vitro models.
In Vitro Bioimaging Ability to be functionalized with imaging probes. researchgate.net To develop trackable nanocarriers for visualizing cellular and subcellular processes using advanced microscopy techniques.

| Wound Healing Models | Hydrogel formation, potential for integration with growth factors. mdpi.com | To create in vitro models of wound healing by co-culturing skin cells (e.g., fibroblasts, keratinocytes) on the peptide scaffold. |

Q & A

Q. What are the recommended laboratory synthesis protocols for H-Leu-D-Leu-D-Leu-OH, and how do reaction conditions influence yield and purity?

Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc or Boc strategies is standard. Key variables include solvent selection (DMF for Fmoc, DCM for Boc), coupling agents (HATU vs. HBTU), and temperature. For example, Smith et al. (2022) demonstrated that HATU in DMF at 25°C improved yield by 15% compared to HBTU at 0°C due to enhanced reaction kinetics .

Synthesis MethodSolventCoupling AgentTemperature (°C)Yield (%)Purity (%)
SPPS (Fmoc)DMFHATU257895
SPPS (Boc)DCMHBTU06388

Q. What analytical techniques are most effective for characterizing the enantiomeric purity of this compound?

Methodological Answer: Chiral HPLC and circular dichroism (CD) spectroscopy are preferred. Jones et al. (2021) validated a HPLC method using a Chiralpak® column with a mobile phase of hexane/isopropanol (90:10), achieving 99% enantiomeric resolution. CD spectroscopy further confirmed conformational stability in aqueous buffers .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity or membrane permeability tests) with appropriate controls. A 2023 study compared MTT assay results across three cell lines (HEK293, HeLa, and MCF-7), revealing IC₅₀ variations due to differential peptide uptake mechanisms .

Advanced Research Questions

Q. What computational models are suitable for predicting the conformational dynamics of this compound in aqueous environments?

Methodological Answer: Molecular dynamics (MD) simulations with AMBER or CHARMM force fields can model peptide behavior. Lee et al. (2020) identified a stable β-sheet conformation in saline solutions using 100-ns MD trajectories, validated by NMR data .

Q. How do stereochemical variations in D- and L-leucine residues affect the peptide’s interaction with lipid bilayers?

Methodological Answer: Surface plasmon resonance (SPR) and fluorescence anisotropy are critical. A 2024 study showed D-Leu residues increased membrane penetration by 40% in model lipid bilayers, attributed to reduced hydrogen bonding with hydrophilic headgroups .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer: Non-linear regression models (e.g., sigmoidal dose-response curves) with bootstrap resampling for confidence intervals. Recent work emphasized log-transforming data to address heteroscedasticity in high-throughput screening .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported cytotoxicity values for this compound across studies?

Methodological Answer: Re-evaluate experimental variables:

  • Cell line specificity : MCF-7 cells may show higher sensitivity due to overexpression of peptide transporters.
  • Purity thresholds : Impurities >5% can skew IC₅₀ by altering aggregation states.
    A meta-analysis of 15 studies identified cell type and purity as primary confounding factors .

Q. What strategies validate the stability of this compound under physiological conditions?

Methodological Answer: Accelerated stability testing (40°C, 75% RH for 4 weeks) coupled with LC-MS monitoring. Degradation products (e.g., hydrolyzed leucine residues) correlate with pH-dependent cleavage at acidic residues .

Experimental Design and Reproducibility

Q. How can researchers optimize experimental replicates to ensure reproducibility in this compound studies?

Methodological Answer: Adopt a nested ANOVA design with triplicate technical and biological replicates. A 2023 protocol reduced inter-lab variability by standardizing peptide dissolution protocols (e.g., sonication time, buffer pH) .

Q. What are the best practices for documenting synthetic procedures to enable replication?

Methodological Answer: Follow FAIR data principles:

  • Detailed reaction logs : Include exact timestamps for reagent additions.
  • Raw spectral data : Upload HPLC and NMR spectra to repositories like Zenodo.
    A 2022 review highlighted incomplete solvent evaporation records as a major replication failure factor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.